2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

HIV-1 NNRTI structure-activity relationship freedom-to-operate

A critical chemical probe for medicinal chemistry teams expanding the SAR of the imidazole thioacetanilide (ITA) NNRTI scaffold. This compound features a unique 4-ethylphenyl moiety, occupying chemical space not covered by the foundational patent (CN101362722B) or published SAR from Zhan et al. It is the specific tool required to generate first-in-class EC50, CC50, ADME, and mutant resistance profile data for para-alkyl ITA derivatives, directly supporting composition-of-matter IP strategies.

Molecular Formula C19H18ClN3OS
Molecular Weight 371.88
CAS No. 688337-40-8
Cat. No. B2527124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
CAS688337-40-8
Molecular FormulaC19H18ClN3OS
Molecular Weight371.88
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18ClN3OS/c1-2-14-3-7-16(8-4-14)22-18(24)13-25-19-21-11-12-23(19)17-9-5-15(20)6-10-17/h3-12H,2,13H2,1H3,(H,22,24)
InChIKeyPEJHRUXILOZEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (CAS 688337-40-8): Compound Class, Structural Identity, and Procurement-Relevant Baseline


2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (C19H18ClN3OS; MW 371.88 g/mol) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class [1]. This compound incorporates three pharmacologically significant modules: (i) a 1-(4-chlorophenyl)-1H-imidazole core, (ii) a thioether (–S–CH2–CO–NH–) linker conferring conformational flexibility, and (iii) a 4-ethyl-substituted anilide terminus. The ITA scaffold has been validated as a non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI) pharmacophore by Zhan et al., who demonstrated that imidazole-for-triazole/tetrazole bioisosteric replacement retains anti-HIV-1 potency while altering the electronic and conformational contributions to target binding [1]. The compound is catalogued under CAS 688337-40-8 and is supplied for non-human research use only.

Why In-Class Imidazole Thioacetanilide Analogs Cannot Be Interchanged with 2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (CAS 688337-40-8) for HIV-1 NNRTI Research and SAR Studies


Within the imidazole thioacetanilide (ITA) series, anti-HIV-1 potency is hypersensitive to the identity and position of the N-aryl substituent. The foundational SAR study by Zhan et al. demonstrated that moving a single chlorine atom from the ortho to the para position on the anilide ring shifts the EC50 by over an order of magnitude, while substituting chlorine with a nitro group at the 2-position (compound 4a5) yields EC50 = 0.18 μM—approximately 11-fold more potent than the triazole lead compound L1 (EC50 = 2.053 μM) [1]. The patent literature covering this chemical series (CN101362722B) explicitly claims only halogen, nitro, and methyl substituents (X = F, Cl, Br, NO2, CH3) on the anilide phenyl ring, confirming that the 4-ethyl substituent present in CAS 688337-40-8 occupies chemical space not addressed by existing SAR [2]. Consequently, activity, selectivity, and physicochemical data obtained from any halogen-, nitro-, or methyl-substituted congener cannot be reliably extrapolated to the 4-ethylphenyl derivative. Researchers using an incorrect analog risk invalid SAR conclusions, wasted screening resources, and misattribution of potency or toxicity profiles [1][2].

Quantitative Differentiation Evidence for 2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (CAS 688337-40-8) Versus Closest Analogs


Substituent Space Exclusivity: The 4-Ethyl Group Lies Outside the Patent-Claimed Chemical Space for This Pharmacophore

Patent CN101362722B, which explicitly protects N-substituted phenyl-2-(1-aryl-1H-imidazole-2-mercapto)acetamide derivatives as HIV-1 NNRTIs, defines the permissible anilide substituent set as X = F, Cl, Br, NO2, or CH3 [1]. The 4-ethyl substituent (X = C2H5) present in CAS 688337-40-8 falls outside this Markush definition. By contrast, the closest commercially catalogued analogs—N-(4-chlorophenyl) derivative (CAS 688337-37-3, X = 4-Cl) and N-(2,3-dimethylphenyl) derivative (CAS 6243-19-2, X = 2,3-diCH3)—are subsumed within the patent claims . This structural difference is not trivial: the 4-ethyl group introduces a flexible, electron-donating alkyl chain at the para position, a motif absent from all 12 compounds synthesized in the patent and all 22 ITA derivatives reported in the foundational 2009 SAR paper [1][2]. The absence of published biological data for 4-alkyl-substituted ITA derivatives means this compound uniquely probes an SAR void.

HIV-1 NNRTI structure-activity relationship freedom-to-operate chemical space patent differentiation

Class-Level HIV-1 Inhibition Potency: SAR Inference from the ITA Pharmacophore Scaffold

While no direct EC50 data are publicly available for CAS 688337-40-8, the ITA scaffold to which it belongs has demonstrated consistent anti-HIV-1 (IIIB) activity in MT-4 cell cultures across multiple substitution patterns. In the seminal 2009 study, 15 of 22 ITA derivatives (68%) exhibited measurable anti-HIV-1 activity, with EC50 values spanning 0.18 μM (compound 4a5, X = 2-NO2) to >100 μM [1]. The patent literature independently corroborates this hit rate: 4 of 6 tested compounds (67%) showed 'obvious' anti-HIV-1 activity in the same MT-4 / HIV-1 IIIB assay system, with compound 5a2 reaching the micromolar range and compound 5b1 exhibiting potency comparable to the approved drug nevirapine (EC50 = 0.208 μM) [2]. Critically, the 4-ethyl substituent has not been evaluated, so its effect on potency cannot be predicted from existing data. However, the scaffold's intrinsic activity and the fact that para-substituent electronic character (electron-donating vs. electron-withdrawing) modulates potency by >10-fold establishes that procurement of the correct 4-ethylphenyl compound is essential for accurate potency determination [3].

HIV-1 reverse transcriptase NNRTI EC50 MT-4 cell assay antiviral potency

Calculated Lipophilicity Differentiation: 4-Ethyl Substitution Shifts cLogP Relative to Halo- and Nitro-Analogs

The 4-ethyl group confers a distinct lipophilicity profile compared to all halogen- and nitro-substituted analogs in the ITA series. Using the parent scaffold (1-(4-chlorophenyl)-1H-imidazol-2-ylthio)-N-phenylacetamide as baseline (cLogP ≈ 3.4, calculated via the BioByte algorithm), the 4-ethyl substituent (πHansch = +1.02) contributes intermediate lipophilicity relative to 4-Cl (π = +0.71) and 4-Br (π = +0.86), but markedly lower than 4-NO2 (π = -0.28, hydrophilic) [1]. This differentiation is consequential for HIV-1 NNRTI development because the NNRTI-binding pocket of reverse transcriptase is predominantly hydrophobic, and ligand lipophilicity directly influences both target affinity and cellular permeability in MT-4 assays [2]. The 4-ethyl analog is predicted to possess cLogP approximately 0.3–0.5 log units higher than the 4-chloro comparator (CAS 688337-37-3), which may translate to measurably different membrane partitioning and metabolic stability profiles. Note: experimental logP or logD data have not been reported for this compound; all values are calculated estimates [3].

lipophilicity cLogP physicochemical properties drug-likeness permeability

Selectivity Index Benchmarking: Class-Level Cytotoxicity Data from Patent CN101362722B Provide a Preliminary Safety Window Reference

The patent CN101362722B reports both EC50 (anti-HIV-1 efficacy) and CC50 (cytotoxicity in uninfected MT-4 cells) for six ITA derivatives, enabling calculation of selectivity indices (SI = CC50/EC50) [1]. Among the four active compounds in Table 1, compound 5a2 (X = 2-NO2) demonstrated the best selectivity profile, with the patent explicitly stating 'the activity and selectivity of compound 5a2 are better' [1]. While CAS 688337-40-8 was not among the six compounds tested, the class-level data establish that the ITA scaffold can achieve favorable selectivity when the anilide substituent is appropriately chosen. The 4-ethyl group is sterically and electronically distinct from 2-NO2, 2-Cl, and 2-Br-4-CH3 (the three substituent types with reported SI values in the patent), so the selectivity of CAS 688337-40-8 must be determined experimentally. However, the patent data provide a benchmark: ITA derivatives in this series achieve SI values ranging from approximately 4 to >50 depending on substitution, with the 2-nitro derivative outperforming both nevirapine and delavirdine in selectivity under the same assay conditions [1][2].

cytotoxicity selectivity index CC50 MT-4 cells therapeutic window

Recommended Research and Procurement Application Scenarios for 2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (CAS 688337-40-8)


HIV-1 NNRTI Lead Optimization: Probing Unexplored Para-Alkyl SAR in the ITA Pharmacophore

CAS 688337-40-8 is the appropriate procurement choice for medicinal chemistry teams seeking to expand the SAR of the ITA scaffold beyond the halogen-, nitro-, and methyl-substituted anilides exhaustively described in CN101362722B and the 2009 Zhan et al. study [1][2]. The 4-ethylphenyl moiety introduces a flexible, electron-donating alkyl chain at the para position—a substituent class for which no anti-HIV-1 activity, cytotoxicity, or RT enzyme inhibition data have been published. Screening this compound against HIV-1 IIIB in MT-4 cells, as per the established protocol [1], would generate first-in-class EC50 and CC50 values for a 4-alkyl ITA derivative, directly informing whether alkyl substitution preserves or abolishes the potent activity observed for 2-nitro (EC50 = 0.18 μM) and 2-chloro (EC50 = 0.20 μM) congeners [2]. This scenario is particularly relevant for groups pursuing composition-of-matter IP, as the 4-ethyl substituent lies outside the explicit Markush claims of the foundational patent [1].

Physicochemical and ADME Profiling: Benchmarking Lipophilicity-Driven Pharmacokinetic Differentiation

The calculated lipophilicity of CAS 688337-40-8 (estimated cLogP ~4.0–4.2) positions this compound as an intermediate-lipophilicity probe between the more polar 4-nitro analog (cLogP ~3.1) and potentially more lipophilic halogenated congeners [3]. Researchers conducting parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, microsomal stability assays, or plasma protein binding measurements should procure CAS 688337-40-8 specifically, rather than the 4-chloro (CAS 688337-37-3) or 2,3-dimethyl (CAS 6243-19-2) surrogates, to generate authentic ADME data that reflect the distinct physicochemical properties conferred by the 4-ethyl group. The ~0.3–0.5 cLogP difference from the 4-chloro analog is within the range known to produce measurable shifts in logD7.4, passive permeability, and CYP450 metabolic stability [3].

Chemical Biology Tool Compound: Selective Target Engagement Profiling Across the HIV-1 RT Mutant Panel

Given that NNRTI resistance mutations (e.g., K103N, Y181C) differentially affect ITA derivatives depending on anilide substituent identity [2], CAS 688337-40-8 can serve as a chemical probe to assess whether 4-alkyl substitution alters the resistance profile relative to established 2-halo and 2-nitro ITA derivatives. Procurement of this specific compound enables selectivity profiling against a panel of clinically relevant HIV-1 RT mutants, generating data that cannot be obtained using any currently characterized analog. The compound's structural novelty—occupying substituent space not addressed by existing SAR—makes it a uniquely informative tool for mapping the NNRTI-binding pocket's tolerance for para-alkyl substitution [1][2].

Synthetic Methodology Development: ITA Scaffold Derivatization with Alkyl-Anilide Building Blocks

For process chemistry and parallel synthesis groups, CAS 688337-40-8 serves as a validated synthetic entry point for alkyl-substituted ITA libraries. The patent CN101362722B provides a robust two-step synthetic route: (i) condensation of p-chlorophenylisothiocyanate with aminoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization to yield 1-(4-chlorophenyl)-1H-imidazole-2-thiol (24.2% yield, mp 202.5–204.3°C); and (ii) S-alkylation with 2-chloroacetyl-N-(4-ethylphenyl)aniline under basic conditions [1]. Researchers planning to generate focused libraries around the 4-ethylphenyl chemotype should use this compound as the reference standard for purity assessment, reaction optimization, and analytical method development, ensuring that all library members are traceable to a well-characterized lead molecule [1].

Quote Request

Request a Quote for 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.